molecular formula C30H48O5 B190646 Bayogenin CAS No. 6989-24-8

Bayogenin

Cat. No. B190646
CAS RN: 6989-24-8
M. Wt: 488.7 g/mol
InChI Key: RWNHLTKFBKYDOJ-JEERONPWSA-N
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Description

Synthesis Analysis

The synthesis of Bayogenin involves several steps. It is formed through the enzymatic cyclization of 2,3-oxidosqualene by the β-amyrin cyclase . The β-amyrin skeleton can be further modified by oxidative reactions, mediated by cytochromes belonging to the class of cytochrome P450, to give different saponin compounds .


Molecular Structure Analysis

Bayogenin has a molecular formula of C30H48O5 and a molecular weight of 488.70 . It is a solid substance with a white to off-white color .


Chemical Reactions Analysis

Bayogenin is a sesquiterpene lactone that has been isolated from the stem bark of the Asian plant, Phellodendron amurense . It is a potent inhibitor of prostaglandin synthesis and exhibits anti-inflammatory activity .


Physical And Chemical Properties Analysis

Bayogenin is a solid substance with a white to off-white color . It has a molecular weight of 488.70 and a molecular formula of C30H48O5 . It is recommended to be stored at 4°C, sealed storage, away from moisture and light .

Scientific Research Applications

  • Glycosides of Bayogenin in Plants : Research has identified bayogenin glycosides, such as lobatosides, in plants like Actinostemma lobatum and Sechium pittieri. These glycosides are known for their interesting chemical structures and potential biological activities, including moderate antiproliferative effects against certain cell lines (Fujioka et al., 1989); (Castro et al., 1997).

  • Bayogenin in Australian Timbers : Another study identified bayogenin in the saponin of Castanospermum australe, highlighting its presence in diverse plant species (Eade et al., 1963).

  • Neuroprotective and Anti-α-glucosidase Activities : Saponins containing bayogenin from Chenopodium bonus-henricus were investigated for neuroprotective and anti-α-glucosidase activities, showing significant potential in these areas (Kokanova-Nedialkova et al., 2021).

  • Glycogen Phosphorylase Inhibition : Bayogenin has been studied as a glycogen phosphorylase inhibitor, showing moderate potency. This suggests its potential use in metabolic disorders or diabetes management (Xiao et al., 2010); (Wen et al., 2010).

  • Hepatoprotective Activity : A purified methanol extract and saponins containing bayogenin from Chenopodium bonus-henricus roots showed hepatoprotective activity, comparable to silymarin, a well-known liver protectant (Kokanova-Nedialkova et al., 2019).

Safety And Hazards

Bayogenin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHLTKFBKYDOJ-JEERONPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861949
Record name Bayogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bayogenin

CAS RN

6989-24-8
Record name Bayogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6989-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bayogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bayogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
663
Citations
WEN Xiao-An, LIU Jun, LY ZHANG, NI Pei-Zhou… - Chinese Journal of …, 2010 - Elsevier
AIM: To study glycogen phosphorylase inhibitory activity of natural pentacyclic triterpenes bearing 23-hydroxy or 24-hydroxy. METHODS: Arjunolic acid, bayogenin, hederagonic acid …
Number of citations: 23 www.sciencedirect.com
J Norvienyeku, L Lin, A Waheed, X Chen… - Plant Biotechnology …, 2021 - Wiley Online Library
… aglycone (Bayogenin) linked to a sugar glycone (Cellobioside). Because Bayogenin 3-O-… , we tested both non-glycosylated Bayogenin and glycosylated Bayogenin (Bayogenin 3-O-β-D-…
Number of citations: 10 onlinelibrary.wiley.com
T FUJIOKA, M IWAMOTO, Y IWASE… - Chemical and …, 1989 - jstage.jst.go.jp
… bayogenin, and C (II), D (III) and H (IV) were elucidated to be the 3,28-0-bisdesmosides of bayogenin … proved to be the cyclic bisdesmosides of bayogenin similar to lobatosides C, D and …
Number of citations: 48 www.jstage.jst.go.jp
V Wray, A Kunath, T Schöpke, K Hiller - Phytochemistry, 1992 - Elsevier
… of hederagenin, bayogenin and oleanolic acid as aglycones of the sapenins of E. perennis. The present paper deals with the structure elucidation of three saponins of bayogenin (2/?,3/…
Number of citations: 32 www.sciencedirect.com
T FUJIOKA, M IWAMOTO, Y IWASE… - Chemical and …, 1989 - jstage.jst.go.jp
Eight bayogenin glycosides, lobatosides AH, were isolated from the herb of Actinostemma lobatum MAXIM.(Cucurbitaceae). The isolation of lobatosides AH and the structures of …
Number of citations: 22 www.jstage.jst.go.jp
RA Eade, JJH Simes, B Stevenson - Australian Journal of …, 1963 - CSIRO Publishing
… Since bayogenin and castanogenin were obtained from the … tetrol on reduction, Treatment of bayogenin methyl ester with lithium … of bayogenin by the structures (Ib) or (Ic) respectively. …
Number of citations: 19 www.publish.csiro.au
J Norvienyeku, L Lin, A Waheed, X Chen, J Bao… - bioRxiv, 2019 - biorxiv.org
… Bayogenin 3-O-cellobioside is not commercially available, we tested both non-glycosylated Bayogenin and glycosylated Bayogenin (Bayogenin 3-… concentrations of Bayogenin 3-O-β-D-…
Number of citations: 2 www.biorxiv.org
G Reznicek, J Jurenitsch, M Plasun, S Korhammer… - Phytochemistry, 1991 - Elsevier
… Acid hydrolysis of l-4 yielded bayogenin and glucose, rhamnose, xylose and alternatively arabinose or 6-deoxyglucase in different proportions. The GC-MS analysis of the …
Number of citations: 61 www.sciencedirect.com
N El Fakhar, Z Charrouf, B Coddeville, Y Leroy… - Journal of Natural …, 2007 - Springer
… The aglycone of 1–5 was rapidly identified as bayogenin by … data, to bayogenin, GlcA–bayogenin and Xyl–GlcA–bayogenin (… sequence was attached to the bayogenin C3 position. The …
Number of citations: 22 link.springer.com
Y Shao, BN Zhou, LZ Lin, GA Cordell - Phytochemistry, 1995 - Elsevier
… Methanolysis of la yielded glucose and an aglycone methyl ester (lb) which was identified as bayogenin methyl ester by comparison of its physical data with those of an authentic …
Number of citations: 19 www.sciencedirect.com

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